6-(Dimethylamino)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
- The primary target of 6-(Dimethylamino)pyrazine-2-carboxylic acid (referred to as “pyrazinamide” or PZA) is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB) infection .
- PZA is a first-line antitubercular drug used in the short-term intensive phase of TB treatment .
- This disruption leads to an acidic environment within the bacterium, which is detrimental to its survival .
- PZA affects several pathways:
- Cellular effects include altered pH homeostasis, impaired energy production, and eventual bacterial death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with dimethylamine. One common method includes the use of tetrahydrofuran (THF) as a solvent, with triethylamine (TEA) and 2,4,6-trichlorobenzoyl chloride as reagents. The reaction mixture is refluxed for an appropriate amount of time to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-(Dimethylamino)pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.
6-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications.
6-(Methylamino)pyrazine-2-carboxylic acid:
Uniqueness
6-(Dimethylamino)pyrazine-2-carboxylic acid is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
6-(dimethylamino)pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)6-4-8-3-5(9-6)7(11)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFADYEKKBJUDBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CN=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361626 |
Source
|
Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40262-53-1 |
Source
|
Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.